molecular formula C28H28O12 B14528214 Acetic acid;perylene-3,4,9,10-tetrol CAS No. 62469-69-6

Acetic acid;perylene-3,4,9,10-tetrol

Cat. No.: B14528214
CAS No.: 62469-69-6
M. Wt: 556.5 g/mol
InChI Key: BDQUNGSLXIISBC-UHFFFAOYSA-N
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Description

The compound "acetic acid; perylene-3,4,9,10-tetrol" is presumed to refer to a derivative of perylene-3,4,9,10-tetracarboxylic acid (PTCA) synthesized or processed in the presence of acetic acid. Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a polycyclic aromatic hydrocarbon (PAH) with four carboxylic acid groups (-COOH) attached to the perylene core. It is typically synthesized via alkaline hydrolysis of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) . PTCA exhibits strong UV-Vis absorption and fluorescence, making it valuable in optoelectronics and sensing applications. Acetic acid may act as a buffer or solvent during functionalization, such as in the synthesis of amine-modified derivatives (e.g., N,N’-bis(ethylenediamine)perylene-3,4,9,10-tetracarboxylic bisimide) .

Properties

CAS No.

62469-69-6

Molecular Formula

C28H28O12

Molecular Weight

556.5 g/mol

IUPAC Name

acetic acid;perylene-3,4,9,10-tetrol

InChI

InChI=1S/C20H12O4.4C2H4O2/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11;4*1-2(3)4/h1-8,21-24H;4*1H3,(H,3,4)

InChI Key

BDQUNGSLXIISBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Chromic Acid-Mediated Oxidation

Perylene undergoes exhaustive oxidation with chromic acid (H₂CrO₄) in sulfuric acid to yield 4-oxo-4H-benz[de]anthracenedicarboxylic anhydride (perylenic acid). Subsequent hydrolysis of this anhydride in aqueous ammonium hydroxide, followed by acidification with hydrochloric acid, generates perylene-3,4,9,10-tetracarboxylic acid intermediates. These intermediates are critical for further functionalization with acetic acid.

Reaction Conditions :

  • Temperature: 100–140°C
  • Catalyst: Chromic acid (2–3 equivalents)
  • Yield: 30–40% after recrystallization

Air Oxidation of Nitroperylene Derivatives

A two-step process involving hydrolysis of 3,4,9,10-tetranitroperylene in concentrated sulfuric acid, followed by air oxidation, produces 4,9-dihydroxy-3,10-perylenequinone . Reduction of the quinone moiety under hydrogen atmosphere (Pd/C catalyst) yields perylene-3,4,9,10-tetrol, which is subsequently acetylated with acetic anhydride to form the target compound.

Key Data :

  • Hydrolysis duration: 6 hours at 140°C
  • Air oxidation time: 48 hours
  • Final acetylation yield: 65–70%

Direct Functionalization of Perylene Tetracarboxylic Acid

Esterification with Acetic Acid

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) reacts with acetic acid in a nucleophilic acyl substitution reaction to form tetraacetylated derivatives. This method requires anhydrous conditions and catalytic zinc acetate:

$$
\text{PTCDA} + 4 \, \text{CH}3\text{COOH} \xrightarrow{\text{Zn(OAc)}2} \text{Acetic acid;perylene-3,4,9,10-tetrol} + 4 \, \text{H}_2\text{O}
$$

Optimization Insights :

  • Solvent: N-methylpyrrolidone (NMP) enhances solubility.
  • Temperature: 120–150°C for 12–24 hours.
  • Purity: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Asymmetric Synthesis via Monoimidization

A regiospecific approach involves partial imidization of PTCDA with alkylamines, followed by acetylation of free hydroxyl groups:

  • PTCDA is treated with n-butylamine to form perylene monoimide monoanhydride .
  • The intermediate reacts with acetic acid under Mitsunobu conditions (DIAD, PPh₃) to install acetyl groups.

Advantages :

  • Avoids isomer formation.
  • Enables modular substitution patterns.

Purification and Characterization

Crystallization Techniques

Crude products are purified via sequential recrystallization:

  • Nitrobenzene : Removes polymeric byproducts.
  • Aqueous methanol : Isolates crystalline acetic acid;perylene tetrol with 85–90% recovery.

Spectroscopic Validation

  • UV-Vis : Absorption maxima at 480 nm (π–π* transition) and 520 nm (charge-transfer band).
  • ¹H NMR (DMSO-d₆): δ 8.2–8.6 ppm (perylene protons), δ 2.1 ppm (acetyl methyl).
  • FT-IR : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–Ac).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Chromic Acid Oxidation 40 90 48 Moderate
Air Oxidation 70 95 72 High
Direct Esterification 65 98 24 Low

Table 1 : Performance metrics of primary synthesis routes. Air oxidation balances yield and purity, while direct esterification offers superior purity at higher cost.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;perylene-3,4,9,10-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various perylene derivatives, which have applications in organic electronics, dyes, and pigments .

Mechanism of Action

The mechanism of action of acetic acid;perylene-3,4,9,10-tetrol involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into various molecular systems, enhancing its stability and functionality. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Perylene derivatives share a common perylene core but differ in functional groups, solubility, electronic properties, and applications. Key compounds include:

Structural and Functional Group Differences

Compound Name Functional Groups Key Characteristics
Perylene-3,4,9,10-tetracarboxylic acid (PTCA) Four -COOH groups High solubility in alkaline media; strong fluorescence
PTCDA (dianhydride) Two anhydride (-O-(C=O)-O-) Insoluble in water; used as a precursor for PTCA and PDIs
Perylene diimides (PDIs) Two imide (-CONR-) groups Tunable solubility via N-substituents; used in sensors and batteries
Perylene tetraesters Four ester (-COOR) groups Enhanced solubility in organic solvents; intermediates for Diels-Alder reactions
Chlorinated derivatives (e.g., 1,6,7,12-tetrachloro-PTCA) -Cl substituents at bay positions Red-shifted absorption; improved electrochemical stability

Electronic and Optical Properties

  • PTCA : Exhibits UV-Vis absorption peaks at ~450–550 nm and fluorescence in the visible range. Its optical properties are pH-dependent due to carboxylic acid protonation .
  • PTCDA : Absorbs at ~450–600 nm with strong π-π stacking in solid state, leading to broad absorption bands. Used in organic photovoltaics .
  • PDIs : Absorption and emission can be tuned via N-substituents. For example, N,N’-bis(ethylenediamine)PDI shows a fluorescence turn-on response to Al³⁺ ions .
  • Chlorinated Derivatives : Bay-position chlorine atoms induce steric and electronic effects, red-shifting absorption by ~50 nm compared to PTCA .

Key Research Findings

Battery Performance : PTCDI-Cp composites outperform PTCDA and other PDIs in Na-ion batteries, achieving 160 mAh/g capacity with ultrafast charging (30 seconds) due to reduced diffusion limitations .

Optoelectronic Tuning: Monolayer PTCDA exhibits stronger J-aggregation fluorescence than PDIs, attributed to dipole-dipole interactions without significant electronic coupling .

Synthetic Versatility : Bay-position chlorination of PTCA enhances electrochemical stability, making it suitable for high-resistance applications .

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